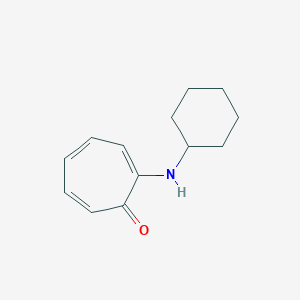
2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one, also known as CHACT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In agriculture, 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one has been studied for its potential use as a pesticide. In material science, 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one has been studied for its potential use as a fluorescent probe.
Mécanisme D'action
The mechanism of action of 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one is not fully understood. However, it has been suggested that 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one may exert its effects by inhibiting the activity of certain enzymes or by interacting with cellular membranes.
Biochemical and Physiological Effects:
2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one can inhibit the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases. In vivo studies have demonstrated that 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one can reduce inflammation, inhibit tumor growth, and improve viral clearance. However, the exact mechanisms by which 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one exerts these effects are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one has been shown to have a low toxicity profile, making it a relatively safe compound for use in lab experiments. However, one limitation of 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one research. One area of interest is the development of 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one-based drugs for the treatment of inflammation, cancer, and viral infections. Another area of interest is the development of 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one-based fluorescent probes for use in material science and biological imaging. Additionally, further studies are needed to fully understand the mechanism of action of 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one and to optimize its synthesis method for improved yield and purity.
Conclusion:
In conclusion, 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one is a chemical compound that has potential applications in various fields, including medicine, agriculture, and material science. Its synthesis method is relatively simple, and it has been shown to have a low toxicity profile. However, further research is needed to fully understand its mechanism of action and to optimize its use for various applications.
Méthodes De Synthèse
The synthesis of 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one involves the reaction of cyclohexylamine with 2,4,6-cycloheptatrien-1-one in the presence of a catalyst. This reaction results in the formation of 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one as a yellow crystalline solid. The yield of 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Propriétés
IUPAC Name |
2-(cyclohexylamino)cyclohepta-2,4,6-trien-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13-10-6-2-5-9-12(13)14-11-7-3-1-4-8-11/h2,5-6,9-11H,1,3-4,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDCJTIDXAPWOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexylamino)cyclohepta-2,4,6-trien-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-propylthiourea](/img/structure/B5876946.png)

![N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5876957.png)

![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5876966.png)





![2-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethylethanamine](/img/structure/B5877013.png)
![N,4-dimethyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5877019.png)